5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride
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Overview
Description
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the aromatic ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation followed by reduction and halogenationThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways and result in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
4-(Trifluoromethyl)aniline: Lacks both the fluorine and methyl groups.
2-Fluoro-4-methylaniline: Contains a fluorine and methyl group but lacks the trifluoromethyl group.
Uniqueness
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the combination of fluorine, methyl, and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Properties
Molecular Formula |
C8H8ClF4N |
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Molecular Weight |
229.60 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-2-5(8(10,11)12)6(9)3-7(4)13;/h2-3H,13H2,1H3;1H |
InChI Key |
FTCHVDQWLFOMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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